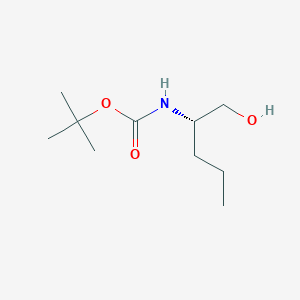

(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is a carbamate compound . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use in the manufacture of pesticides, fungicides, herbicides, and pharmaceuticals .

Synthesis Analysis

The synthesis of carbamates can be achieved through carbamoylation, a process that involves the formation of a C-O bond . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular formula of “(S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate” is C26H53NO4 . The average mass is 443.703 Da and the monoisotopic mass is 443.397461 Da .Chemical Reactions Analysis

Carbamates can undergo various chemical reactions. For instance, N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance .Wissenschaftliche Forschungsanwendungen

Carbamate Synthesis

This compound plays a crucial role in the synthesis of carbamates . Carbamates are widely used in organic chemistry, and this compound provides an efficient and general method for their preparation . The process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile .

Inhibitor of Butyrylcholinesterase (BChE)

The compound has been found to be a selective inhibitor of BChE . It has shown strong preferential inhibition of BChE, and some derivatives were even more active than the clinically used rivastigmine .

Sustainable Synthesis of Tertiary Butyl Esters

The compound is used in the direct and sustainable synthesis of tertiary butyl esters . This process, enabled by flow microreactor systems, is more efficient, versatile, and sustainable compared to the batch .

Preparation of Carbamate-Tethered Terpene Glycoconjugates

A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates . This method uses methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .

Transcarbamoylation of Alcohols

The compound is used in the tin-catalyzed transcarbamoylation of primary and secondary alcohols . This mild method exhibits a broad functional-group tolerance .

Synthesis of Primary Carbamates from Alcohols and Urea

The compound is used in the synthesis of primary carbamates from alcohols and urea . This method provides an eco-friendly carbonyl source .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Carbamates are generally known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Carbamates, such as the compound , are often used as protecting groups in organic synthesis, particularly for amines . The tert-butoxycarbonyl (Boc) group is a common carbamate used for this purpose. The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . The compound’s interaction with its targets typically involves the formation of a carbamate linkage, which can protect sensitive functional groups from unwanted reactions .

Biochemical Pathways

The introduction and removal of the boc group can influence a variety of biochemical pathways, depending on the nature of the compound being modified .

Pharmacokinetics

The pharmacokinetic properties of carbamates can vary widely depending on their structure and the presence of other functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the introduction of a Boc group can protect sensitive functional groups, enabling selective reactions to occur .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the introduction and removal of the Boc group can be influenced by factors such as temperature, pH, and the presence of certain catalysts .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)